molecular formula C16H21N3O2S B7748447 7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE

7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE

Cat. No.: B7748447
M. Wt: 319.4 g/mol
InChI Key: WFGCFWRGYKEMQQ-UHFFFAOYSA-N
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Description

7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothieno triazines This compound is characterized by its unique structure, which includes a tert-butyl group, an oxopropyl group, and a tetrahydrobenzothieno triazine core

Properties

IUPAC Name

7-tert-butyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-9(20)8-19-15(21)13-11-6-5-10(16(2,3)4)7-12(11)22-14(13)17-18-19/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGCFWRGYKEMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=N1)SC3=C2CCC(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Core: The benzothieno core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and an appropriate benzene derivative under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Oxopropyl Group: The oxopropyl group can be added through a nucleophilic addition reaction involving a suitable ketone and a Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE : The parent compound with unique structural features.
  • 7-(TERT-BUTYL)-3-(2-HYDROXYPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE : A similar compound with a hydroxypropyl group instead of an oxopropyl group.
  • 7-(TERT-BUTYL)-3-(2-AMINOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE : A derivative with an aminopropyl group.

Uniqueness

The uniqueness of 7-(TERT-BUTYL)-3-(2-OXOPROPYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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